

Spectroscopic and Synthetic Profile of 5-Iodo-1-pentanol Acetate: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodo-1-pentanol acetate

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for **5-iodo-1-pentanol acetate**. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of analogous chemical structures. The information herein is intended to support research and development activities where **5-iodo-1-pentanol acetate** may be a key intermediate or target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-iodo-1-pentanol acetate**. These predictions are derived from established chemical shift values, fragmentation patterns, and characteristic infrared absorption frequencies of similar iodoalkanes and alkyl acetates.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.05	t	2H	-CH ₂ -OAc
~3.18	t	2H	-CH ₂ -I
~2.04	s	3H	-C(O)CH ₃
~1.85	p	2H	-CH ₂ -CH ₂ -I
~1.63	p	2H	-CH ₂ -CH ₂ -OAc
~1.45	p	2H	-CH ₂ -CH ₂ -CH ₂ -

Table 2: Predicted ¹³C NMR Spectroscopic DataSolvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (ppm)	Assignment
~171.1	-C=O
~64.0	-CH ₂ -OAc
~33.5	-CH ₂ -CH ₂ -I
~30.0	-CH ₂ -CH ₂ -OAc
~28.5	-CH ₂ -CH ₂ -CH ₂ -
~21.0	-C(O)CH ₃
~6.5	-CH ₂ -I

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2940	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1235	Strong	C-O stretch (ester)
~595	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/z	Relative Intensity	Possible Fragment
256	Low	[M] ⁺ (Molecular Ion)
199	Medium	[M - OAc] ⁺
129	High	[M - I] ⁺
43	Very High	[CH ₃ CO] ⁺

Experimental Protocols

This section details a plausible two-step synthesis for **5-iodo-1-pentanol acetate**. The first part describes the synthesis of the precursor, 5-iodo-1-pentanol, from tetrahydrofuran. The second part details the acetylation of the resulting alcohol.

Synthesis of 5-Iodo-1-pentanol

Materials:

- Tetrahydrofuran (THF), anhydrous
- Iodine (I₂)
- Zinc dust

- Acetic anhydride
- Sodium bisulfite
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with zinc dust (1.2 eq).
- A solution of iodine (1.1 eq) in anhydrous tetrahydrofuran is added slowly via the dropping funnel. The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux.
- After the addition is complete, the mixture is stirred at room temperature for 1 hour.
- Acetic anhydride (1.5 eq) is then added, and the reaction mixture is heated to reflux for 4 hours.
- The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the iodine color disappears.
- The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO_3 solution (2 x 30 mL) and brine (1 x 30 mL).
- The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure.
- The crude 5-iodo-1-pentanol is purified by vacuum distillation.

Acetylation of 5-Iodo-1-pentanol

Materials:

- 5-Iodo-1-pentanol
- Acetic anhydride
- Pyridine, anhydrous
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

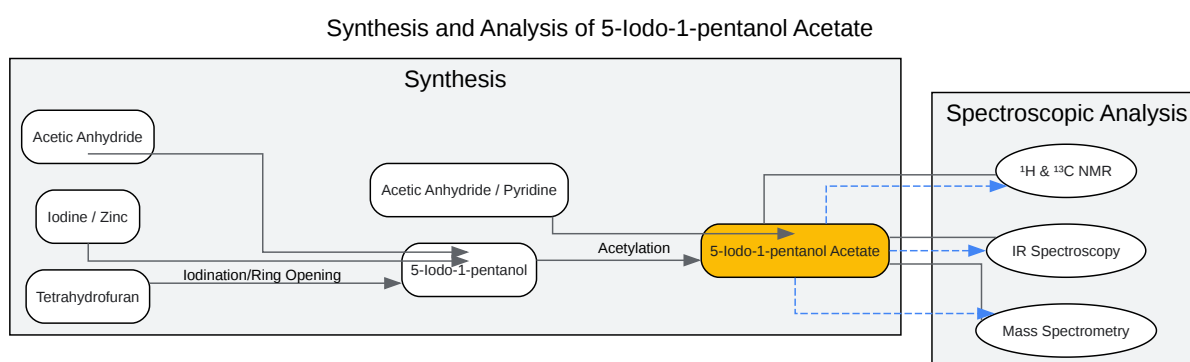
Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-iodo-1-pentanol (1.0 eq) in anhydrous pyridine (2-5 mL per mmol of alcohol).[\[1\]](#)
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.5 eq) to the stirred solution.[\[1\]](#)
- Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[\[1\]](#)
- The reaction is quenched by the addition of methanol.
- The solvent is removed under reduced pressure. Toluene can be added and co-evaporated to aid in the removal of residual pyridine.[\[1\]](#)
- The residue is dissolved in dichloromethane and washed successively with 1 M HCl, water, saturated aqueous NaHCO_3 , and brine.[\[1\]](#)

- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude **5-iodo-1-pentanol acetate**.^[1]
- Further purification can be achieved by column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

The following diagram illustrates the synthetic and analytical pathway described in this guide.



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Caption: Synthetic pathway and spectroscopic analysis workflow.

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References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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